molecular formula C11H14N2O4 B14873110 1-Cyclopentyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

1-Cyclopentyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Cat. No.: B14873110
M. Wt: 238.24 g/mol
InChI Key: MDOYZVVWNQIWEK-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by a cyclopentyl group attached to the nitrogen atom at position 1, a methyl group at position 3, and two oxo groups at positions 2 and 4 of the pyrimidine ring The carboxylic acid group is located at position 5 of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of cyclopentanone with urea and methyl acetoacetate in the presence of a strong acid such as hydrochloric acid can yield the desired compound. The reaction typically requires refluxing the mixture for several hours to ensure complete cyclization and formation of the pyrimidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the cyclization process can also enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

1-Cyclopentyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclopentyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile: Similar structure but with a nitrile group instead of a carboxylic acid group.

    1-Cyclopentyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-ethyl ester: Similar structure but with an ethyl ester group instead of a carboxylic acid group.

Uniqueness

1-Cyclopentyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is unique due to the presence of the carboxylic acid group, which imparts specific chemical and biological properties. This functional group allows for the formation of salts and esters, enhancing the compound’s versatility in various applications.

Properties

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

1-cyclopentyl-3-methyl-2,4-dioxopyrimidine-5-carboxylic acid

InChI

InChI=1S/C11H14N2O4/c1-12-9(14)8(10(15)16)6-13(11(12)17)7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,15,16)

InChI Key

MDOYZVVWNQIWEK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CN(C1=O)C2CCCC2)C(=O)O

Origin of Product

United States

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